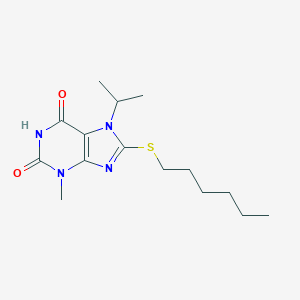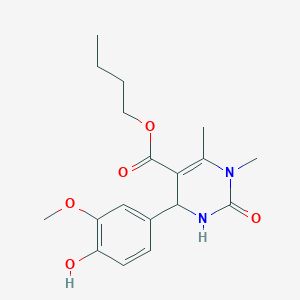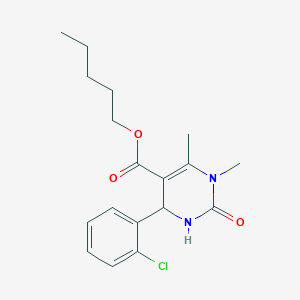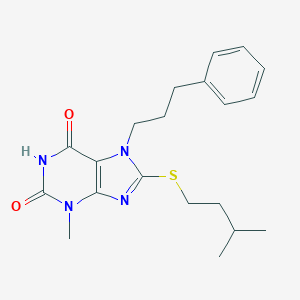![molecular formula C16H17N3O6S B404183 N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is a complex organic compound with the molecular formula C16H17N3O6S. This compound is characterized by the presence of nitro groups and a sulfonyl group attached to a benzene ring, along with a butylamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline typically involves multiple steps:
Sulfonation: The sulfonyl group is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is used in various scientific research fields:
Wirkmechanismus
The mechanism of action of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or activation of enzymatic activity . The butylamine side chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline .
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride .
Uniqueness
This compound is unique due to its combination of nitro, sulfonyl, and butylamine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C16H17N3O6S |
|---|---|
Molekulargewicht |
379.4g/mol |
IUPAC-Name |
N-butyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline |
InChI |
InChI=1S/C16H17N3O6S/c1-2-3-9-17-15-8-7-14(11-16(15)19(22)23)26(24,25)13-6-4-5-12(10-13)18(20)21/h4-8,10-11,17H,2-3,9H2,1H3 |
InChI-Schlüssel |
FORFOHRRYXEDIH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


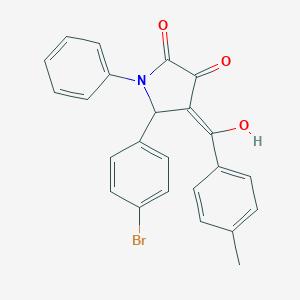
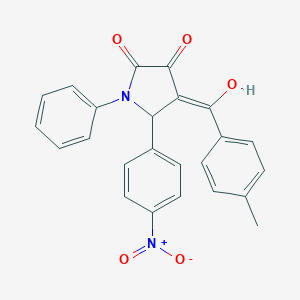
![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)
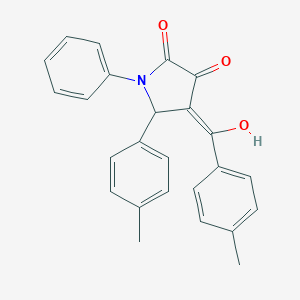
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404108.png)
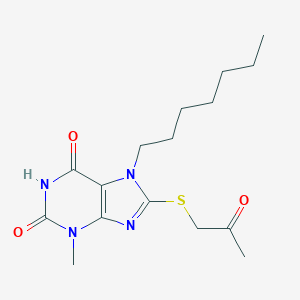

![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)
